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Abstract
This guide provides a comprehensive technical overview of the thermodynamic properties of

solid 2,2,3,3-tetramethylbutane, also known as hexamethylethane. This highly symmetric and

branched alkane serves as a valuable model compound for understanding solid-state

behaviors pertinent to pharmaceutical sciences. We will delve into its unique thermal

characteristics, including heat capacity, phase transitions, and the energetic relationship

between its molecular structure and bulk properties. This document synthesizes experimental

data with theoretical principles to offer field-proven insights into the causality behind its

thermodynamic profile. All protocols and data are presented within a self-validating framework,

grounded in authoritative references.

Introduction: The Significance of 2,2,3,3-
Tetramethylbutane in Solid-State Science
2,2,3,3-Tetramethylbutane (C8H18) is an isomer of octane notable for its exceptional

molecular symmetry and steric hindrance.[1] It is the most compact and heavily branched of the

octane isomers.[1] These structural features bestow upon it unusual physical properties, such

as a high melting point and a solid state at room temperature, making it the smallest saturated

acyclic hydrocarbon to exhibit this characteristic.[1] For researchers in drug development,

understanding the solid-state properties of model organic compounds like 2,2,3,3-
tetramethylbutane is of paramount importance. The thermodynamic stability, solubility, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1293380?utm_src=pdf-interest
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tetramethylbutane
https://en.wikipedia.org/wiki/Tetramethylbutane
https://en.wikipedia.org/wiki/Tetramethylbutane
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://www.benchchem.com/product/b1293380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dissolution rates of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-

state form, including its crystallinity and polymorphism.

The study of this molecule provides a foundational understanding of how molecular

architecture dictates the macroscopic thermodynamic properties that are critical for drug

formulation, stability, and bioavailability.

The Interplay of Molecular Structure and
Thermodynamic Stability
The thermodynamic properties of 2,2,3,3-tetramethylbutane are a direct consequence of its

unique molecular structure. Its highly branched and globular shape allows for efficient packing

in the solid state, leading to strong van der Waals forces. This efficient packing contributes to

its high melting point and makes it a solid at room temperature.[1]

Furthermore, 2,2,3,3-tetramethylbutane is the most stable isomer of octane.[1] Its heat of

formation is significantly lower than that of its linear counterpart, n-octane, a phenomenon

attributed to stabilizing dispersive interactions between the methyl groups.[1]

Caption: Relationship between molecular structure and thermodynamic properties.

Quantitative Thermodynamic Data
Decades of meticulous experimental work, most notably by Scott, Douslin, et al., have provided

a wealth of precise thermodynamic data for 2,2,3,3-tetramethylbutane. These data are crucial

for thermodynamic modeling and for understanding the behavior of this compound under

various conditions.

Heat Capacity and Entropy
The heat capacity of solid 2,2,3,3-tetramethylbutane has been extensively studied as a

function of temperature. The standard entropy of the solid at 298.16 K was determined to be

65.43 ± 0.15 cal/deg⁻¹/mole⁻¹.
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Property Value Units Reference

Standard Entropy of

Solid (298.16 K)
65.43 ± 0.15 cal/deg⁻¹/mole⁻¹ [2]

Standard Entropy of

Vapor (298.16 K)
93.05 ± 0.30 cal/deg⁻¹/mole⁻¹ [2]

Phase Transitions and Enthalpies
2,2,3,3-Tetramethylbutane exhibits a solid-solid phase transition at 152.5 ± 0.2 K and melts at

373.97 ± 0.05 K.[2] The enthalpies associated with these transitions, as well as the enthalpy of

sublimation, have been precisely measured.

Transition Temperature (K)
Enthalpy of
Transition
(cal/mole⁻¹)

Reference

Solid-Solid Transition 152.5 ± 0.2 478 [2]

Fusion (Melting) 373.97 ± 0.05 1802 [2]

Sublimation - 10365 ± 50 [2]

Experimental Methodologies: A Closer Look
The determination of the thermodynamic properties of solid 2,2,3,3-tetramethylbutane relies

on precise calorimetric techniques. Understanding the principles and application of these

methods is essential for appreciating the quality and reliability of the data.

Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring heat capacity and the enthalpy

of phase transitions. The core principle is to maintain the sample in a thermally isolated

environment, preventing any heat exchange with the surroundings.

Protocol for Adiabatic Calorimetry of an Organic Crystal:
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Sample Preparation: A known mass of high-purity 2,2,3,3-tetramethylbutane is sealed in a

sample container, typically made of a highly conductive material like copper or silver.

Calorimeter Assembly: The sample container is placed inside an adiabatic shield within a

vacuum chamber. Thermocouples are used to monitor the temperature difference between

the sample container and the shield.

Thermal Equilibration: The system is cooled to the starting temperature, and sufficient time is

allowed for thermal equilibrium to be established.

Heating Pulse: A precisely measured amount of electrical energy is supplied to the sample

container, causing its temperature to rise.

Temperature Measurement: The temperature of the sample is monitored until it reaches a

new equilibrium.

Adiabatic Control: Throughout the heating and equilibration periods, the temperature of the

adiabatic shield is continuously adjusted to match the temperature of the sample container,

minimizing heat leak.

Data Analysis: The heat capacity is calculated from the amount of energy supplied and the

resulting temperature change. For a phase transition, the enthalpy is determined from the

total energy required to complete the transition at a constant temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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